

Trpc6-pam-C20: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Trpc6-pam-C20*

Cat. No.: *B1681601*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and characterization of **Trpc6-pam-C20**, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document provides a comprehensive overview of the experimental protocols used to identify and validate this compound, its key quantitative data, and a plausible synthetic pathway.

Discovery and Characterization

Trpc6-pam-C20 was identified as a potent and selective enhancer of TRPC6 channel activity. Unlike a direct agonist, **Trpc6-pam-C20** operates as a positive allosteric modulator, sensitizing the channel to its endogenous activator, diacylglycerol (DAG). This modulation leads to an increased influx of calcium ions (Ca^{2+}) upon channel activation.

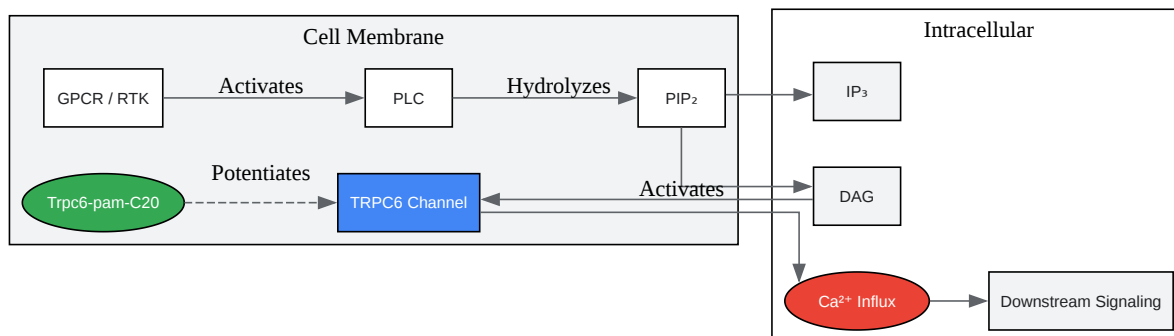
Quantitative Data Summary

The following table summarizes the key quantitative data for **Trpc6-pam-C20**.

Parameter	Value	Cell Line/System	Reference
EC ₅₀	2.37 μ M	HEK293 cells expressing TRPC6	[1]
Selectivity	No significant effect on TRPC3, TRPC7, or TRPV4	Various cell lines	
Molecular Weight	363.41 g/mol	N/A	
Molecular Formula	C ₂₂ H ₂₁ NO ₄	N/A	
Solubility	Soluble to 100 mM in DMSO and 20 mM in ethanol	N/A	
Purity	\geq 98%	N/A	
CAS Number	667427-75-0	N/A	

Signaling Pathway

Trpc6-pam-C20 enhances the TRPC6-mediated signaling pathway. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG directly activates the TRPC6 channel, leading to an influx of Ca²⁺ and Na⁺. **Trpc6-pam-C20** potentiates the effect of DAG, leading to a more robust and sustained increase in intracellular Ca²⁺.



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TRPC6 Signaling Pathway Modulation by **Trpc6-pam-C20**

Synthesis Pathway

The synthesis of **Trpc6-pam-C20**, chemically named 3-(3,4-Dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)-2H-1-benzopyran-2-one, is reported to be achievable via a one-pot synthesis strategy. While the specific, detailed protocol from the primary literature's supplementary materials is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles for the formation of the core heterocyclic structures: a 3,4-dihydroisoquinoline and a coumarin (2H-1-benzopyran-2-one).

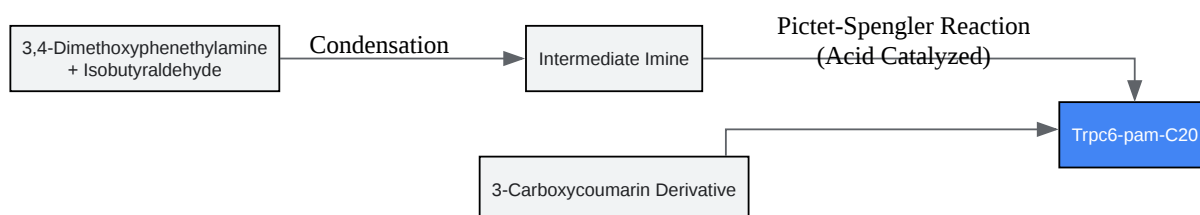
The proposed one-pot synthesis would likely involve the reaction of a phenethylamine derivative with a coumarin derivative capable of undergoing a nucleophilic attack.

Proposed Reactants:

- 3,4-Dimethoxy-N-(2-methylprop-1-en-1-yl)phenethylamine: This would serve as the precursor to the dihydroisoquinoline moiety.
- 3-(Bromomethyl)-2H-chromen-2-one: This coumarin derivative provides the electrophilic site for the cyclization reaction.

Plausible One-Pot Synthesis Reaction:

The reaction would likely proceed via a Bischler-Napieralski-type reaction followed by an intermolecular substitution.



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Plausible One-Pot Synthesis of **Trpc6-pam-C20**

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of **Trpc6-pam-C20**.

Intracellular Calcium Influx Assay (Fura-2 AM)

This protocol is used to measure changes in intracellular calcium concentration in response to TRPC6 channel activation and modulation.

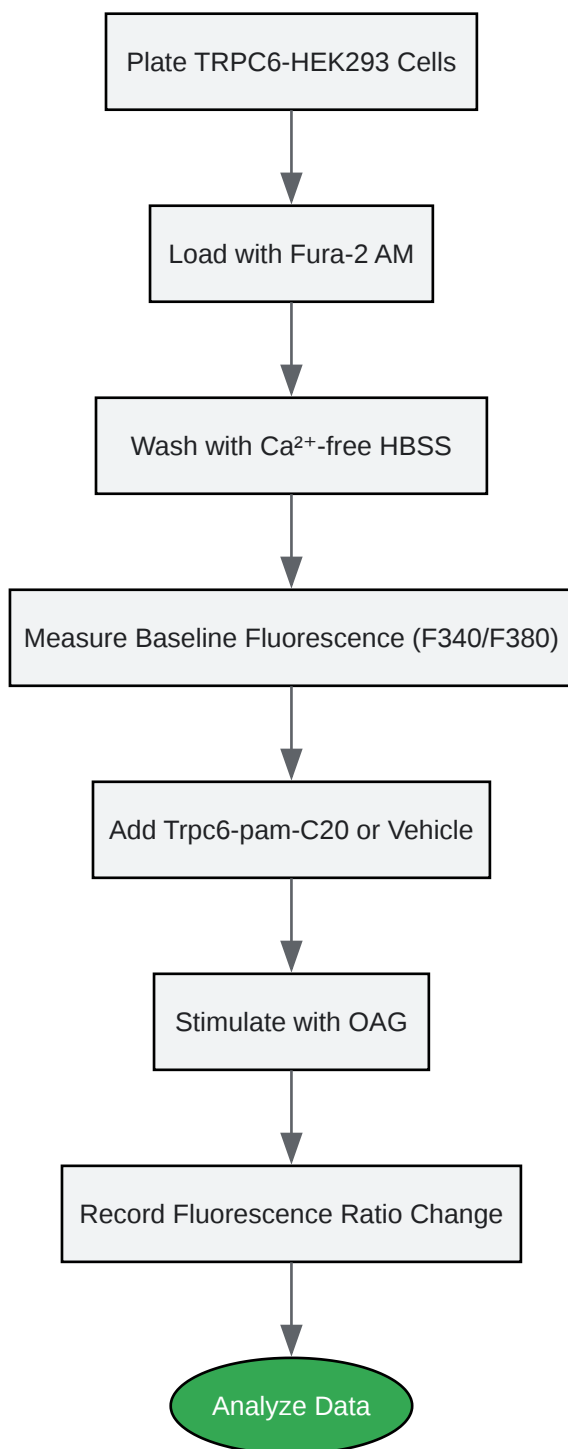
Materials:

- HEK293 cells stably expressing human TRPC6.
- Fura-2 AM (acetoxymethyl ester) fluorescent dye.
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+} .
- 1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC6 activator.
- **Trpc6-pam-C20**.

- Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

- Cell Culture: Plate TRPC6-expressing HEK293 cells onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.
- Dye Loading: Incubate the cells with 2-5 μ M Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with Ca^{2+} -free HBSS to remove extracellular dye.
- Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
- Compound Application: Perfuse the cells with HBSS containing **Trpc6-pam-C20** or vehicle control.
- Channel Activation: After a short incubation, stimulate the cells with OAG (e.g., 100 μ M).
- Data Acquisition: Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular Ca^{2+} .



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References

- 1. mdpi.com [mdpi.com]
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